molecular formula C32H28ClF3N4O5S B423952 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name)

2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name)

Katalognummer: B423952
Molekulargewicht: 673.1g/mol
InChI-Schlüssel: RKZCCWVPUSWKOY-SAEPALGJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) is a complex organic compound characterized by its unique chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenylsulfonyl chloride to form 2-chloro(phenylsulfonyl)-5-(trifluoromethyl)aniline . This intermediate is then reacted with acetic anhydride and carbohydrazide to yield the desired compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Eigenschaften

Molekularformel

C32H28ClF3N4O5S

Molekulargewicht

673.1g/mol

IUPAC-Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-[(E)-[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C32H28ClF3N4O5S/c1-22(24-8-4-2-5-9-24)38-31(42)21-45-26-15-12-23(13-16-26)19-37-39-30(41)20-40(46(43,44)27-10-6-3-7-11-27)29-18-25(32(34,35)36)14-17-28(29)33/h2-19,22H,20-21H2,1H3,(H,38,42)(H,39,41)/b37-19+

InChI-Schlüssel

RKZCCWVPUSWKOY-SAEPALGJSA-N

Isomerische SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.